2-Tert-butoxy-5-cyclopropoxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-5-cyclopropoxyisonicotinaldehyde is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an isonicotinaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxyisonicotinaldehyde typically involves the reaction of isonicotinaldehyde with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using techniques such as chromatography or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butoxy-5-cyclopropoxyisonicotinic acid.
Reduction: 2-Tert-butoxy-5-cyclopropoxyisonicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butoxy and cyclopropoxy groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one
- 2-Tert-butoxy-5-nitropyridine
- 2-Tert-butoxy-2’-methoxy-1,1’-binaphthyl
Uniqueness
2-Tert-butoxy-5-cyclopropoxyisonicotinaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12-6-9(8-15)11(7-14-12)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
CYTRCPIWBQVUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.